2-Isopropyl-4-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an isopropyl group at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methyl-5-nitro-1H-imidazole typically involves the nitration of a pre-formed imidazole ring. One common method is the reaction of 2-isopropyl-4-methylimidazole with a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Isopropyl-4-methyl-5-amino-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: 2-Isopropyl-4-carboxy-5-nitro-1H-imidazole.
Scientific Research Applications
2-Isopropyl-4-methyl-5-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes for solar cells.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methyl-5-nitro-1H-imidazole, particularly in biological systems, often involves the interaction of the nitro group with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This mechanism is similar to that of other nitroimidazole compounds used as antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitro-1H-imidazole
- 2-Methyl-5-nitro-1H-imidazole
- Ipronidazole (1-Methyl-2-(1-methylethyl)-5-nitro-1H-imidazole)
Uniqueness
2-Isopropyl-4-methyl-5-nitro-1H-imidazole is unique due to the specific substitution pattern on the imidazole ring The presence of both an isopropyl and a methyl group, along with the nitro group, imparts distinct chemical and biological properties compared to other nitroimidazoles
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-methyl-5-nitro-2-propan-2-yl-1H-imidazole |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)6-8-5(3)7(9-6)10(11)12/h4H,1-3H3,(H,8,9) |
InChI Key |
XGKGUGYPDGDNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=N1)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.